5-({[(3,4-Dichlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one

Positional isomerism Molecular recognition Electrostatic potential

5-({[(3,4-Dichlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one (CAS 89660-78-6) is a synthetic heterocyclic compound of molecular formula C₁₁H₉Cl₂NO₂S and molecular weight 290.17 g·mol⁻¹, belonging to the isoxazol-3(2H)-one family. The compound features a 3,4-dichlorobenzyl thioether moiety linked via a methylene bridge to the 5-position of the isoxazol-3(2H)-one ring.

Molecular Formula C11H9Cl2NO2S
Molecular Weight 290.2 g/mol
CAS No. 89660-78-6
Cat. No. B14380173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-({[(3,4-Dichlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one
CAS89660-78-6
Molecular FormulaC11H9Cl2NO2S
Molecular Weight290.2 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CSCC2=CC(=O)NO2)Cl)Cl
InChIInChI=1S/C11H9Cl2NO2S/c12-9-2-1-7(3-10(9)13)5-17-6-8-4-11(15)14-16-8/h1-4H,5-6H2,(H,14,15)
InChIKeyXUGXEPUFOCOAMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-({[(3,4-Dichlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one (CAS 89660-78-6): Structural Identity and Procurement Context


5-({[(3,4-Dichlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one (CAS 89660-78-6) is a synthetic heterocyclic compound of molecular formula C₁₁H₉Cl₂NO₂S and molecular weight 290.17 g·mol⁻¹, belonging to the isoxazol-3(2H)-one family . The compound features a 3,4-dichlorobenzyl thioether moiety linked via a methylene bridge to the 5-position of the isoxazol-3(2H)-one ring. This scaffold is recognized as a carboxylic acid bioisostere with demonstrated utility in plasminogen inhibitor development and antimicrobial research programs [1]. The compound is supplied as a research-grade screening compound and building block, with the 3,4-dichloro substitution pattern on the benzyl ring representing a specific positional isomer within a family of closely related analogs that share the same molecular formula but differ in chlorine arrangement .

Isoxazol-3(2H)-one carboxylic acid bioisostere scaffold
3,4-Dichlorobenzyl thioether substitution for SAR exploration
Research-grade screening compound & building block

Why 5-({[(3,4-Dichlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one Is Not Interchangeable with In-Class Analogs


Within the isoxazol-3(2H)-one benzyl thioether series, positional isomerism of chlorine substituents on the benzyl ring and the presence or absence of the methylene bridge create distinct molecular recognition profiles that cannot be assumed interchangeable in biological systems . The 3,4-dichloro pattern in CAS 89660-78-6 produces a different electrostatic potential surface and dipole moment orientation compared to the 2,4-dichloro isomer (CAS 89660-77-5), despite identical bulk physicochemical descriptors (LogP 4.12, PSA 71.56 for both) . Furthermore, SAR studies on related 3,4-dichlorophenyl isoxazole derivatives have shown that this specific substitution pattern can yield 4-fold potency differences in antimicrobial MIC values relative to 4-chlorophenyl congeners, demonstrating that chlorine position is not a trivial variable [1]. The presence of the methylene (-CH₂-) spacer between sulfur and the isoxazole ring further differentiates the compound from direct thioether-linked analogs (e.g., CAS 89660-85-5), adding one additional rotatable bond that affects conformational flexibility and LogP (ΔLogP = +0.14) .

Positional Isomerism
3,4- vs 2,4-dichloro isomers share bulk properties but create distinct molecular recognition surfaces that may alter target binding.
Linker Architecture
The methylene bridge adds conformational flexibility and modestly shifts LogP compared to direct thioether analogs, affecting SAR interpretation.
Chlorine Topology Sensitivity
Biological activity profiles can be sensitive to chlorine substitution pattern; the 3,4-dichloro motif may not replicate the activity of other halogen regioisomers.

Quantitative Differentiation Evidence for 5-({[(3,4-Dichlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one vs. Closest Analogs


Positional Isomer Differentiation: 3,4-Dichloro vs. 2,4-Dichloro Benzyl Substitution Pattern

CAS 89660-78-6 (3,4-dichloro isomer) and CAS 89660-77-5 (2,4-dichloro isomer) share identical molecular formula (C₁₁H₉Cl₂NO₂S), molecular weight (290.17), computed LogP (4.12), and PSA (71.56 Ų), making them indistinguishable by bulk property filtering alone . However, the 3,4-dichloro arrangement positions both chlorine atoms on adjacent carbons of the benzyl ring, creating a contiguous electron-withdrawing region with a distinct dipole moment orientation relative to the 2,4-substitution pattern where chlorines are meta to each other. This positional difference alters the molecular electrostatic potential surface accessible for protein-ligand interactions, hydrogen bond acceptor geometry, and potential halogen bonding contacts. This is a structural differentiation, not merely a property differentiation.

Positional Isomerism
Structural evidence
Identical bulk descriptors (MW, LogP, PSA) for 3,4- and 2,4-dichloro isomers; distinct electrostatic potential surfaces.
Chlorine topology may affect binding; isomer selection critical for screening.
Indistinguishable by computed property filtering alone.
Positional isomerism Molecular recognition Electrostatic potential Procurement specificity

Lipophilicity Differentiation: 3,4-Dichlorobenzyl vs. Non-Chlorinated Benzyl Analog

The target compound (CAS 89660-78-6) exhibits a computed LogP of 4.12, representing a +1.31 LogP increase (approximately 20-fold higher octanol-water partition coefficient) relative to the non-chlorinated benzyl analog 5-((benzylthio)methyl)isoxazol-3(2H)-one (CAS 89660-73-1; LogP = 2.81) . Both compounds share the identical isoxazol-3(2H)-one core and thioether-methyl linker; the LogP difference arises solely from the presence of two chlorine atoms on the target compound's benzyl ring. This lipophilicity shift may influence membrane permeability, plasma protein binding, and metabolic clearance if the compounds are used in cell-based or in vivo studies.

Lipophilicity Shift
Reported
ΔLogP = +1.31 vs. non-chlorinated benzyl analog (computed)
May influence membrane partitioning and PK properties.
Computed LogP; experimental confirmation advised.
Lipophilicity LogP Membrane permeability PK property optimization

Methylene Bridge Contribution to Conformational Flexibility and Lipophilicity vs. Direct Thioether Analog

The target compound incorporates a methylene (-CH₂-) bridge between the sulfur atom and the isoxazole ring, distinguishing it from CAS 89660-85-5 which links the 3,4-dichlorophenyl-thio group directly to the isoxazole ring without this spacer. The methylene bridge adds one rotatable bond (total 6 vs. 5 in the direct thioether analog) and contributes a modest LogP increase (ΔLogP = +0.14; 4.12 vs. 3.98) . The additional rotational degree of freedom allows the 3,4-dichlorobenzyl group to sample a wider conformational space, which may be beneficial or detrimental depending on the target binding site geometry. The molecular weight difference (290.17 vs. 276.14) reflects the -CH₂- spacer mass. Also, the target lacks the 4-chloro substituent on the isoxazole ring present in CAS 89661-05-2 (MW 324.61; C₁₁H₈Cl₃NO₂S), making it the simpler dichloro scaffold for initial SAR exploration before adding further ring halogenation [1].

Linker & Flexibility
Cross-study comparable
+1 rotatable bond, ΔLogP +0.14 vs. direct thioether; absence of isoxazole ring chlorine.
Enables wider conformational sampling for SAR; diversifiable scaffold.
Methylene bridge offers linker optimization vector.
Conformational flexibility Linker optimization SAR development

Isoxazol-3(2H)-one Core as a Validated Carboxylic Acid Bioisostere in Plasminogen Inhibitor Development

The isoxazol-3(2H)-one ring system is a validated carboxylic acid bioisostere, as demonstrated in the development of oral fibrinolysis inhibitors by AstraZeneca [1][2]. The lead compound AZD6564, containing an isoxazol-3(2H)-one core, achieved an in vitro human plasma clot lysis IC₅₀ of 0.44 μM and proceeded to preclinical development with a predicted human oral dose of 340 mg twice daily [1]. X-ray crystallography confirmed that the isoxazolone ring binds to the lysine binding site in plasminogen kringle domains, mimicking the carboxylate interaction of endogenous lysine and the clinical agent tranexamic acid (TXA) [1][2]. While CAS 89660-78-6 has not itself been reported as a plasminogen inhibitor, its core scaffold is directly analogous to the pharmacophore validated in this target class, and its 3,4-dichlorobenzyl substituent provides a distinct hydrophobic anchor not present in AZD6564 or TXA. For comparison, 5-(4-piperidyl)-3-isoxazolol (4-PIOL), a simpler isoxazol-3-ol plasminogen inhibitor, shows IC₅₀ values of 0.8–2.8 μM , demonstrating that the isoxazolone chemotype can achieve nanomolar to micromolar potency depending on substitution.

Bioisostere Validation
Class-level inference
Isoxazol-3(2H)-one core is validated carboxylic acid bioisostere in plasminogen inhibitors (reference IC₅₀ range 0.44–2.8 μM).
Scaffold privileged for fibrinolysis targets; novel substitution vector available.
Target compound activity not evaluated; requires assay validation.
Carboxylic acid bioisostere Plasminogen inhibition Fibrinolysis Medicinal chemistry scaffold

Drug-Likeness and Lead-Likeness Property Profile Within the Isoxazole-Thioether Chemical Space

CAS 89660-78-6 exhibits a favorable drug-likeness profile: molecular weight 290.17 (<500 Da), LogP 4.12 (<5), 2 H-bond donors, and PSA 71.56 Ų (<140 Ų), meeting all Lipinski Rule of 5 criteria with zero violations . In contrast, the 4-chloro isoxazole analog CAS 89661-05-2 has a higher molecular weight (324.61) and three chlorine atoms, increasing halogen burden and potentially altering metabolic stability [1]. The non-chlorinated analog CAS 89660-73-1 (MW 221.28, LogP 2.81, PSA 71.56) has lower lipophilicity, which may favor solubility but reduce membrane permeability . The target compound sits in an intermediate lipophilicity space (LogP ~4) that balances permeability with solubility risk compared to the non-chlorinated (LogP 2.81) and trichloro (estimated LogP >4.5) analogs, positioning it as a 'lead-like' starting point with room for property optimization in either direction.

Drug-likeness
Computed properties
MW 290.17, LogP 4.12, 0 RO5 violations, PSA 71.56, 6 rotatable bonds.
Occupies favorable lead-like chemical space for optimization.
Property profile supports further elaboration without violating Lipinski rules.
Drug-likeness Physicochemical profiling Rule of 5 Library design

Building Block Utility and Synthetic Diversification Potential vs. Ring-Halogenated Analogs

CAS 89660-78-6 serves as a versatile synthetic building block within the isoxazole-thioether chemical space, as the isoxazol-3(2H)-one core undergoes ring-opening reactions and nucleophilic substitutions to form more complex structures . The compound lacks the 4-chloro substituent on the isoxazole ring that is present in CAS 89661-05-2, making it a more flexible intermediate for diversification strategies because the 4-position remains available for late-stage functionalization (halogenation, cross-coupling, or direct C-H activation). The thioether linkage can be oxidized to sulfoxide or sulfone derivatives using hydrogen peroxide or m-CPBA, providing additional diversification handles not available in direct ether-linked analogs . The 3,4-dichlorobenzyl group offers two potential sites for further substitution or can serve as a metabolically stable hydrophobic anchor in lead optimization campaigns.

Synthetic Versatility
Structural inference
Unsubstituted isoxazole 4-position; thioether oxidizable; 3,4-dichlorobenzyl stable anchor.
Late-stage diversification enabled; suitable for focused library synthesis.
Advantage over 4-Cl pre-functionalized analog (CAS 89661-05-2).
Building block Combinatorial chemistry Library synthesis SAR exploration

Procurement-Guiding Application Scenarios for 5-({[(3,4-Dichlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one


Plasminogen/Fibrinolysis Inhibitor Hit-Finding and Lead Optimization Programs

The isoxazol-3(2H)-one scaffold is a validated carboxylic acid bioisostere in the fibrinolysis inhibitor field, with the clinical candidate AZD6564 achieving plasma clot lysis IC₅₀ = 0.44 μM [1]. CAS 89660-78-6 provides a structurally distinct substitution pattern (3,4-dichlorobenzyl-thioether-methyl) on this pharmacophore, offering a novel hydrophobic anchor vector for hit expansion around existing plasminogen inhibitor leads. The compound may serve as a screening library member for lysine binding site (LBS) targets and as a starting point for SAR exploration where the 3,4-dichloro substitution provides enhanced hydrophobic contacts compared to TXA (Kd = 1.1 μM) or 4-PIOL (IC₅₀ = 0.8–2.8 μM) [1].

Positional Isomer Selectivity Screening for Target Engagement Profiling

CAS 89660-78-6 (3,4-dichloro) and CAS 89660-77-5 (2,4-dichloro) are positional isomers with identical molecular formula and bulk properties (MW 290.17, LogP 4.12, PSA 71.56), yet differ in the spatial arrangement of chlorine atoms on the benzyl ring . Pairwise screening of these isomers against protein targets or in phenotypic assays can reveal whether the biological activity is sensitive to chlorine topology—a critical consideration for hit triaging and SAR interpretation. The 3,4-dichloro pattern creates a contiguous electron-withdrawing surface that may engage halogen-bonding interactions differently from the 2,4-isomer.

Medicinal Chemistry Library Design and Diversity-Oriented Synthesis

With MW of 290.17, LogP of 4.12, and zero Rule of 5 violations, CAS 89660-78-6 occupies a favorable lead-like property space . Its unsubstituted isoxazole 4-position permits late-stage diversification (halogenation, cross-coupling, or C-H functionalization), while the thioether linkage can be oxidized to sulfoxide or sulfone congeners to systematically modulate polarity and hydrogen-bonding capacity. This makes the compound suitable as a core scaffold for generating focused libraries exploring the isoxazole-thioether-benzyl chemical series, with the 3,4-dichloro substitution providing a metabolically stable hydrophobic moiety .

Antimicrobial Screening Against Gram-Positive and Gram-Negative Pathogens

Isoxazole-thioether derivatives have demonstrated antibacterial and antileishmanial activity [2], and the 3,4-dichlorophenyl motif has been associated with enhanced antimicrobial potency in related chemotypes (e.g., MIC = 0.25 µg/mL for a 3,4-dichlorophenyl urea derivative vs. 1 µg/mL for the 4-chlorophenyl congener, representing a 4-fold potency improvement) [3]. Although specific MIC data for CAS 89660-78-6 are not publicly available, the structural precedent supports its inclusion in antimicrobial screening panels, particularly as a comparator to the 2,4-dichloro isomer to evaluate the impact of chlorine topology on antibacterial spectrum and potency.

Application
Selection Property
Validation Focus
Plasminogen/Fibrinolysis Hit-Finding
Carboxylic acid bioisostere scaffold
Lysine binding site target engagement
Positional Isomer Selectivity Screening
Distinct chlorine topology (3,4- vs 2,4-)
Binding complementarity and electrostatic mapping
Medicinal Chemistry Library Design
Lead-like properties, unsubstituted 4-position
Diversification potential and SAR tractability
Antimicrobial Screening
3,4-Dichlorophenyl motif associated with antimicrobial activity
Antibacterial spectrum and chlorine topology effect
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